Methyl 2-hydroxy-5-phenylbenzoate CAS number and chemical identifiers
Methyl 2-hydroxy-5-phenylbenzoate CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxy-5-phenylbenzoate, a derivative of salicylic acid, presents a unique structural motif characterized by a biphenyl scaffold. This structural feature is of significant interest in medicinal chemistry and materials science, as the introduction of a phenyl group can modulate the biological activity and physicochemical properties of the parent molecule. The benzene moiety is a prevalent ring system in marketed drugs, often serving as a pharmacophore or a scaffold for projecting pharmacophoric elements.[1] The strategic addition of a phenyl ring to the salicylate core can influence factors such as lipophilicity, metabolic stability, and target-binding interactions.[1]
This in-depth technical guide provides a comprehensive overview of Methyl 2-hydroxy-5-phenylbenzoate, including its chemical identifiers, a proposed synthetic route with a detailed experimental protocol, and predicted physicochemical properties. Due to the limited availability of experimental data for this specific compound in the public domain, this guide offers a scientifically grounded, predictive approach based on established chemical principles and data from closely related analogues.
Chemical Identity and Nomenclature
The structure of Methyl 2-hydroxy-5-phenylbenzoate combines a methyl salicylate core with a phenyl substituent at the 5-position of the benzene ring.
Systematic IUPAC Name: Methyl 2-hydroxy-5-phenylbenzoate
Other Names:
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Methyl 2-hydroxybiphenyl-5-carboxylate
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5-Phenylsalicylic acid methyl ester
Chemical Identifiers (Predicted)
| Identifier | Value | Source |
| CAS Number | Not available | N/A |
| Molecular Formula | C₁₄H₁₂O₃ | Calculated |
| Molecular Weight | 228.24 g/mol | Calculated |
| InChI Key | (Predicted) | N/A |
| SMILES | COC(=O)c1cc(c(O)cc1)c2ccccc2 | N/A |
Proposed Synthesis of Methyl 2-hydroxy-5-phenylbenzoate
A plausible and efficient synthetic route to Methyl 2-hydroxy-5-phenylbenzoate involves a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The proposed strategy involves the coupling of a halogenated methyl salicylate with phenylboronic acid.
Synthetic Workflow
Caption: Proposed synthetic workflow for Methyl 2-hydroxy-5-phenylbenzoate via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol is a representative procedure for the synthesis of the target compound and is adapted from established methods for similar biaryl syntheses.
Materials:
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Methyl 5-bromo-2-hydroxybenzoate (1.0 eq)
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Phenylboronic acid (1.2 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
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Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
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Toluene
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Water (degassed)
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Argon or Nitrogen gas supply
Procedure:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add Methyl 5-bromo-2-hydroxybenzoate (1.0 eq), phenylboronic acid (1.2 eq), and anhydrous potassium carbonate (2.5 eq).
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Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
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Solvent Addition: Add a degassed mixture of toluene and water (e.g., a 4:1 ratio). The biphasic solvent system with a base is crucial for the catalytic cycle, particularly the transmetalation step.
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Reaction Execution: Heat the reaction mixture to reflux (typically between 80-100 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aryl bromide has been consumed (typically within 4-12 hours).
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Work-up:
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Cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and water.
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Separate the organic layer and wash it sequentially with water and brine. These aqueous washes serve to remove the inorganic base and byproducts from the boronic acid.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Methyl 2-hydroxy-5-phenylbenzoate.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of Methyl 2-hydroxy-5-phenylbenzoate. These predictions are based on its chemical structure and data from analogous compounds.
| Property | Predicted Value | Notes |
| Melting Point | Solid at room temperature | Biphenyl derivatives often have higher melting points than their single-ring counterparts. |
| Boiling Point | > 300 °C | Estimated based on the increased molecular weight and aromatic system. |
| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane. | The presence of the phenyl group increases lipophilicity. |
| Appearance | White to off-white crystalline solid | Typical appearance for many aromatic esters. |
Spectroscopic Characterization (Predicted)
For the definitive identification of the synthesized Methyl 2-hydroxy-5-phenylbenzoate, a combination of spectroscopic techniques would be essential.[2]
¹H NMR Spectroscopy (Predicted)
In a suitable deuterated solvent such as CDCl₃, the proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of both phenyl rings, the hydroxyl proton, and the methyl ester protons. The chemical shifts and coupling patterns would be indicative of the substitution pattern on the biphenyl core.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon of the ester.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group of the ester (C=O stretch), and the aromatic C-H and C=C bonds.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum could provide further structural information.
Applications in Research and Drug Development
While specific biological activities for Methyl 2-hydroxy-5-phenylbenzoate are not yet documented, its structural similarity to known bioactive molecules suggests several potential areas of investigation:
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Anti-inflammatory Agents: As a derivative of salicylic acid, it could be explored for its potential as a non-steroidal anti-inflammatory drug (NSAID), potentially with a modified pharmacological profile due to the phenyl substitution.
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Antimicrobial Agents: The biphenyl scaffold is present in some antimicrobial compounds, suggesting a potential avenue for research.
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Material Science: Benzoate esters and biphenyl derivatives are utilized in the development of liquid crystals and other functional organic materials.[3]
Safety and Handling
As with any chemical compound, Methyl 2-hydroxy-5-phenylbenzoate should be handled with appropriate care in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) of a closely related and commercially available compound.
Conclusion
Methyl 2-hydroxy-5-phenylbenzoate represents a scientifically interesting molecule with potential applications in both medicinal chemistry and materials science. While detailed experimental data for this specific compound is currently scarce, this in-depth guide provides a robust, scientifically-grounded framework for its synthesis and characterization. The proposed Suzuki-Miyaura coupling offers a reliable and versatile route to access this and other substituted biaryl compounds, paving the way for future investigations into their unique properties and potential applications. As with all research endeavors, the synthesis and handling of this compound should be undertaken with a thorough understanding of the underlying chemical principles and with appropriate safety precautions in place.
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